molecular formula C7H10N2 B028879 4-Dimethylaminopyridine CAS No. 1122-58-3

4-Dimethylaminopyridine

Cat. No.: B028879
CAS No.: 1122-58-3
M. Wt: 122.17 g/mol
InChI Key: VHYFNPMBLIVWCW-UHFFFAOYSA-N
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Description

4-Dimethylaminopyridine is a derivative of pyridine with the chemical formula (CH₃)₂NC₅H₄N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the dimethylamino substituent. It is widely used as a nucleophilic catalyst in organic synthesis due to its high reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Dimethylaminopyridine can be synthesized through various methods. One common method involves the oxidation of pyridine to form 4-pyridylpyridinium cation, which then reacts with dimethylamine . Another method involves the quaternization of 4-cyanopyridine with acrylic acid, followed by reaction with an amination reagent .

Industrial Production Methods: In industrial settings, this compound is often produced using a one-kettle process involving 4-cyanopyridine and acrylic acid. This method is efficient, with mild reaction conditions and high yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Esterification with Anhydrides

DMAP accelerates ester formation via acetylpyridinium intermediate generation. The mechanism involves:

  • Nucleophilic attack on acetic anhydride to form an ion pair (acetylpyridinium/acetate)
  • Alcohol addition to the acetylpyridinium ion, releasing ester and protonated DMAP
  • Base regeneration via deprotonation (e.g., by triethylamine)

Kinetic studies confirm:

  • Reaction is first-order in DMAP, acetic anhydride, and alcohol
  • Rate increases >100-fold compared to pyridine catalysis
SubstrateCatalystReaction TimeYield (%)
CyclohexanolDMAP5 min95
PhenolDMAP10 min88
Tert-butanolDMAP30 min72
Data from

Methyl Aromatic Oxidation

DMAP/benzyl bromide systems enable selective oxidation of sp³ C-H bonds under O₂:

SubstrateCatalyst SystemConversion (%)Terephthaldehyde Selectivity (%)
p-XyleneDMAP + BnBr4958
TolueneDMAP + BnBr3462
m-XyleneDMAP + BnBr4147
Conditions: 160°C, 1.0 MPa O₂, 3h

Aerobic Oxidation of α-Halo Esters

DMAP catalyzes room-temperature conversion to α-keto esters via [3+2] cycloaddition with O₂:

EntryBaseSolventYield (%)
1Li₂CO₃DMA95
2Cs₂CO₃DMA84
3K₂CO₃DMA76
Conditions: 20 mol% DMAP, air, RT

Isocyanate Reactions

DMAP enhances amide formation rates through dual activation :

  • Base-mediated deprotonation of carboxylic acids
  • Nucleophilic catalysis via acylpyridinium intermediates
AcidCatalystTimeAmide Yield (%)
PhenylaceticDMAP5 min66
BenzoicDMAP10 min81
AceticDMAP2 h53
Comparative data vs pyridine catalysis

Unique Protonation Behavior

Temperature dramatically affects DMAP derivatives' protonation:

CompoundTemp (°C)Protonation Degree (%)
4-(Me₂N)-1-(C₅F₄N)Py⁺30<7
4-(Me₂N)-1-(C₅F₄N)Py⁺-70100
In TfOH-SO₂ClF-CD₂Cl₂ system

Scientific Research Applications

Organic Synthesis

DMAP is extensively used as a catalyst in organic reactions due to its ability to enhance reaction rates and yields. Notable applications include:

Reaction TypeDescriptionReference
EsterificationCatalyzes the formation of esters from alcohols and acylating agents.
Baylis-Hillman ReactionFacilitates the reaction between aldehydes and alkenes to form β-hydroxy esters.
HydrosilylationPromotes the addition of silanes to alkenes, improving yields significantly.
Staudinger ReactionUsed in the synthesis of β-lactams, crucial for antibiotic development.

Drug Delivery Systems

DMAP has been integrated into liposomal formulations, enhancing drug delivery efficiency, especially for anticancer therapies. Key findings include:

  • Liposomal Drug Delivery: DMAP improves encapsulation efficiency and therapeutic efficacy by facilitating the formation of stable liposomes that can deliver drugs effectively across biological barriers like the blood-brain barrier (BBB) .
Drug TypeApplication AreaEfficacy ImprovementReference
Anticancer DrugsCancer TreatmentEnhanced drug delivery and reduced side effects
AntibioticsInfection ControlImproved targeting and reduced systemic toxicity

Charge Transfer Complexes

A study investigated the charge transfer (CT) complexes formed between DMAP and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The findings revealed:

  • Stability Analysis: The CT complex exhibited maximum stability in polar solvents like acetonitrile (ACN), indicating potential pharmaceutical applications due to high binding affinity .
ParameterValue
Association Constant (KCTK_{CT})1:1
Binding Constant (KbK_b)1.8×106M11.8\times 10^6\,M^{-1}

This study highlights DMAP's role in developing new pharmaceuticals through its interaction with electron acceptors.

Metal-Free Aerobic Oxidation

Research demonstrated DMAP's efficacy in catalyzing metal-free aerobic oxidation reactions, expanding its utility beyond traditional roles in organic synthesis .

Mechanism of Action

The mechanism of action of 4-Dimethylaminopyridine involves its role as a nucleophilic catalyst. In esterification reactions, for example, it reacts with acetic anhydride to form an ion pair of acetate and the acetylpyridinium ion. The alcohol then adds to the acetylpyridinium, and elimination of pyridine forms an ester. The acetate acts as a base to remove the proton from the alcohol as it nucleophilically adds to the activated acylpyridinium .

Comparison with Similar Compounds

Biological Activity

4-Dimethylaminopyridine (DMAP) is a versatile compound widely recognized for its catalytic properties in organic synthesis. However, its biological activities have garnered attention in various fields, including medicinal chemistry and toxicology. This article explores the biological activity of DMAP, focusing on its mechanisms, therapeutic applications, and potential toxicological effects.

DMAP is a tertiary amine with a chemical structure that enhances its nucleophilicity compared to pyridine. Its basicity and ability to act as a catalyst make it valuable in numerous chemical reactions, particularly in acylation processes. The mechanism typically involves the formation of an acetylpyridinium ion from DMAP and an acylating agent, facilitating the nucleophilic attack by alcohols or amines to form esters or amides .

1. Catalytic Role in Drug Synthesis

DMAP has been employed as a catalyst in the synthesis of various pharmaceuticals. For instance, it has shown efficacy in promoting the oxidation of aryl α-halo esters to aryl α-keto esters with yields up to 95% under mild conditions . This reaction is crucial for synthesizing compounds with significant biological activity.

2. Antidotal Properties

DMAP has been investigated for its potential as an antidote in cases of cyanide poisoning. A notable case study involved a patient treated with DMAP after exposure to methyl isocyanate, where it was found to induce methaemoglobinaemia but ultimately contributed to the patient's recovery despite severe side effects .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of DMAP derivatives. For example, gold nanoparticles conjugated with DMAP exhibited enhanced antibacterial activity against Escherichia coli, suggesting that modifications of DMAP can lead to increased potency against bacterial infections . The Minimum Inhibitory Concentration (MIC) values indicated that combinations of DMAP derivatives with existing antibiotics could significantly improve therapeutic outcomes.

CompoundMIC (µg/mL)Notes
DMAP-AuNPs + Pefloxacin25Enhanced activity compared to Pefloxacin alone (50 µg/mL)
Pure DMAPNot specifiedRequires further investigation

Cytotoxicity and Toxicological Studies

While DMAP shows promise in therapeutic applications, its cytotoxicity has raised concerns. The compound is known for its high toxicity and can be absorbed through the skin, necessitating careful handling . Toxicological assessments have indicated that excessive doses can lead to organ failure and other severe side effects, underscoring the need for cautious application in clinical settings .

Case Studies

  • Clinical Case of Cyanide Poisoning : A patient treated with DMAP after exposure to methyl isocyanate developed significant methaemoglobinaemia (86.7%). Despite this, the patient survived after intensive care treatment, highlighting both the potential benefits and risks associated with DMAP use as an antidote .
  • Antibacterial Efficacy Study : Research demonstrated that DMAP derivatives could enhance the efficacy of established antibiotics through synergistic effects. This study utilized various concentrations of DMAP-AuNPs and assessed their impact on bacterial morphology using atomic force microscopy (AFM) .

Q & A

Basic Research Questions

Q. What is the primary role of DMAP in acylation reactions, and how does its mechanism differ from traditional catalysts like pyridine?

DMAP acts as a nucleophilic catalyst by forming a transient acylpyridinium intermediate, which enhances the electrophilicity of the acylating agent (e.g., acetic anhydride). Unlike pyridine, DMAP’s dimethylamino group increases its nucleophilicity by 10<sup>4</sup>-fold, enabling faster reaction rates and higher yields in esterifications and amidations . For example, in benzoylation reactions, DMAP reduces reaction times from hours to minutes while maintaining >90% yield under optimized conditions (e.g., 5 mol% catalyst loading in dichloromethane at 25°C) .

Q. What are the standard protocols for synthesizing DMAP, and what purity thresholds are critical for catalytic performance?

DMAP is typically synthesized via nucleophilic substitution of 4-chloropyridine with dimethylamine under reflux (80–100°C) in a polar aprotic solvent like DMF. High-purity DMAP (>99% by GC) is essential to avoid side reactions, as impurities like unreacted 4-chloropyridine can inhibit catalytic activity. Post-synthesis purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should DMAP be handled to ensure safety in laboratory settings?

DMAP is hygroscopic and can cause severe irritation upon contact. Key safety protocols include:

  • Using nitrile gloves and safety goggles.
  • Storing in airtight containers under nitrogen to prevent moisture absorption.
  • Neutralizing spills with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) explain DMAP’s superior nucleophilicity compared to other 4-substituted pyridines?

Density functional theory (DFT) studies reveal that DMAP’s dimethylamino group donates electron density via resonance, lowering the energy barrier for nucleophilic attack. For instance, M06/6-31G(d,p) calculations show DMAP’s nucleophilicity index (N) is 3.2× higher than 4-morpholinopyridine due to stronger hyperconjugative interactions between the amino group and pyridine ring . Experimental validation via kinetic studies (e.g., benzoylation of racemic amines) confirms these computational predictions .

Q. What experimental strategies resolve contradictions in DMAP’s catalytic efficiency across different solvent systems?

Contradictions arise from solvent polarity effects on DMAP’s aggregation behavior. For example:

  • In nonpolar solvents (e.g., hexane), DMAP forms dimers, reducing catalytic activity.
  • In polar aprotic solvents (e.g., DMF), monomeric DMAP dominates, enhancing reactivity.
    To optimize conditions, conduct kinetic profiling using <sup>1</sup>H NMR to monitor acylpyridinium intermediate formation .

Q. How does DMAP enable enantioselective catalysis in dual-catalyst systems, and what are the limitations?

In dual-catalyst systems (e.g., DMAP with chiral thioureas), DMAP accelerates acylation while the chiral partner induces stereoselectivity via hydrogen bonding. For instance, kinetic resolution of racemic benzylic amines achieves enantiomeric ratios (er) up to 19:1. However, substrate scope is limited to amines with bulky aryl groups due to steric constraints in the transition state .

Q. What analytical methods are validated for detecting trace DMAP in pharmaceutical intermediates, and how are false positives mitigated?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of detection (LOD) of 0.1 ppm is recommended. Use a C18 column (5 µm, 150 mm × 4.6 mm) and mobile phase of 0.1% formic acid in acetonitrile/water (70:30). To avoid false positives from matrix effects, employ isotope-labeled DMAP-d6 as an internal standard .

Q. How does DMAP’s stability in acidic or oxidative environments impact its applicability in multi-step syntheses?

DMAP degrades under strong acidic (pH < 2) or oxidative conditions (e.g., H2O2), forming 4-pyridone byproducts. For reactions requiring acidic steps (e.g., TFA deprotection), add DMAP post-acid treatment. Stability studies in methanol show <5% degradation over 72 hours at 25°C, confirming compatibility with most polar solvents .

Q. Methodological Guidelines

Q. What criteria define successful DMAP-mediated reactions, and how are side products characterized?

Success is defined by:

  • Conversion >95% (monitored by TLC or HPLC).
  • Isolated yield >85% after column chromatography.
    Characterize side products (e.g., N-acetylated byproducts) via <sup>13</sup>C NMR and high-resolution MS. For example, in esterifications, over-acylation can occur if DMAP exceeds 10 mol% .

Q. How are reaction conditions optimized when scaling DMAP-catalyzed processes from milligram to gram scale?

Key parameters:

  • Maintain a substrate-to-catalyst ratio of 100:1.
  • Use jacketed reactors for temperature control (±2°C).
  • For exothermic reactions (e.g., anhydride acylations), add reagents dropwise over 30 minutes.
    Gram-scale syntheses of pyrimethion achieved 91% yield using these protocols .

Properties

IUPAC Name

N,N-dimethylpyridin-4-amine
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InChI

InChI=1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYFNPMBLIVWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=NC=C1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10N2
Record name 4-dimethylaminopyridine
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DSSTOX Substance ID

DTXSID0044369
Record name N,N-dimethylpyridin-4-amine
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Molecular Weight

122.17 g/mol
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Physical Description

Pellets or Large Crystals, Colorless solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Pyridinamine, N,N-dimethyl-
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Vapor Pressure

1.0 [mmHg]
Record name 4-Dimethylaminopyridine
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CAS No.

1122-58-3
Record name 4-(Dimethylamino)pyridine
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Record name 4-Pyridinamine, N,N-dimethyl-
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Record name 4-DIMETHYLAMINOPYRIDINE
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Synthesis routes and methods I

Procedure details

triethyl amine; and trimethylamine.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

##STR28## tert-Butyl 3-carbethoxy-1-(2-(4-propylphenyl)ethyl)-2-cyclopentene-1-carboxylate. Sodium hydride (16 mg of 60% oil dispersion, 0.40 mmol) was added to a solution of 102 mg (0.35 mmol) of tert-butyl 2-formyl-4-(4-propylphenyl)butanoate in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (1.5 mL). After 20 min., 1-carboethoxycyclopropyl triphenylphosphonium tetrafluoroborate (193 mg, 0.42 mmol) was added to the pale yellow solution and stirring was continued overnight at room temperature. The solution was then partitioned between hexane (25 mL) and 2N aq. HCl (25 mL). The organic layer was washed with water (15 mL) and saturated aq. NaCl (15 mL), dried (Na2SO4), decanted, and evaporated. The residue was purified by flash column chromatography on silica gel (8 g), eluting with 100 mL of 5% EtOAc/hexane, to give the title compound as 52 mg (38% yield) of colorless oil.
Name
tert-Butyl 3-carbethoxy-1-(2-(4-propylphenyl)ethyl)-2-cyclopentene-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mg
Type
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Name
tert-butyl 2-formyl-4-(4-propylphenyl)butanoate
Quantity
102 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
193 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The crude carboxylic acid (45 mg, 0.11 mmol) was dried by evaporation of a toluene solution and then dissolved in DMF (0.40 mL). Molecular sieves (4 Å, 0.16 g) and N-methylmorpholine (0.027 mL, 25 mg, 0.25 mmol) were added. After 10 min., benzotfiazol-1-yloxytris(dimethylamino)phosphonium hexafiuorophosphate (60 mg, 0.14 mmol) was added and the solution was stirred for 40 min. before the addition of L-leucine anilide (28 mg, 0.14 mmol). After 1.5 h at room temperature, the solution was diluted with 20 mL of EtOAc and washed with 2 N aq. HCl (10 mL), saturated aq. NaHCO3 (10 mL), and saturated aq. NaCl (10 mL). The organic layer was dried (Na2SO4), decanted, and evaporated. Purification by flash column chromatography on silica gel (4.7 g) eluting with 100 mL of 3% EtOAc/dichloromethane gave 55 mg (83% yield) of the title compound as a colorless film. NMR (400 MHz, CDCl3) indicated a 1:1 mixture of diastereomers: δ8.50 (s, 1 H), 7.47 (d, 2H, J=7 Hz), 7.38-7.29 (m, 5H), 7.25 (t, 2H, J=7 Hz), 7.06 (t, 1H, J=7 Hz), 7.04 (d, 1H, J=8 Hz), 7.02 (d, 1H, J=8 Hz), 6.96 (d, 1H, J=8 Hz), 6.93 (d, 1H, J=8 Hz), 6.21 (d, 0.5H, J=8 Hz), 6.16 (d, 0.5H, J=8 Hz), 5.11 (s, 2H), 4.66 (bq, 1H, J=7 Hz), 2.95 (quintet, 0.5 H, J=8 Hz), 2.92 (quintet, 0.5H, J=8 Hz), 2.60-2.37 (m, 5H), 2.16-2.06 (m, 1H), 2.00-1.54 (m, 11H), 0.99 (d, 3H, J=6 Hz), 0.97 (d, 1.5H, J=6 Hz), 0.96 (d, 1.5 H, J=6 Hz), 0.93 (t, 1.5H, J=7 Hz), 0.92 (t, 1.5H, J=7 Hz).
[Compound]
Name
carboxylic acid
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.027 mL
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[Compound]
Name
benzotfiazol-1-yloxytris(dimethylamino)phosphonium hexafiuorophosphate
Quantity
60 mg
Type
reactant
Reaction Step Three
Quantity
28 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
83%

Retrosynthesis Analysis

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